

# An In-Depth Technical Guide to the Solubility and Stability of 2-Thiophenemethylamine

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## Compound of Interest

Compound Name: 2-Thiophenemethylamine

Cat. No.: B1293419

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## Introduction

**2-Thiophenemethylamine**, a heterocyclic amine with the CAS number 27757-85-3, is a pivotal building block in modern chemistry.[1][2] Its structure, featuring a reactive primary amine tethered to a thiophene ring, makes it a valuable intermediate in the synthesis of a wide array of compounds, from pharmaceuticals like serotonin 5-HT1A receptor antagonists to advanced optoelectronic materials.[2] For researchers, process chemists, and formulation scientists, a comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic. It is a critical prerequisite for successful reaction design, process optimization, purification, and the development of stable, effective end-products.

This guide provides a deep dive into the solubility and stability profiles of **2-thiophenemethylamine**. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that govern these properties. We will detail field-proven experimental protocols for their characterization and discuss the causality behind methodological choices. This document is designed to serve as a practical, authoritative resource, empowering scientists to handle, store, and utilize this versatile compound with confidence and precision.

## Section 1: Core Physicochemical Properties

A foundational understanding begins with the key physical and chemical characteristics of the molecule. These properties, summarized below, provide the initial clues to its behavior in

various chemical environments.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NS	[1][2]
Molecular Weight	113.18 g/mol	[1][2]
Appearance	Clear colorless to yellow liquid	[1][2]
Density	1.103 g/mL at 25 °C	[1][2]
Boiling Point	95-99 °C at 28 mmHg	[1][2]
Refractive Index (n <sub>20/D</sub> )	1.5670	[1][2]
pKa (Predicted)	8.95 ± 0.29	[1][2]
Sensitivity	Air Sensitive	[1][2]

## Section 2: Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification, and formulation. The unique structure of **2-thiophenemethylamine**, possessing both a nonpolar aromatic thiophene ring and a polar, basic aminomethyl group, results in a nuanced solubility profile.

## Theoretical Considerations & Qualitative Assessment

The principle of "like dissolves like" provides a strong predictive framework. The nonpolar, aromatic thiophene ring suggests solubility in organic solvents, while the primary amine group, capable of hydrogen bonding, implies some affinity for polar solvents.

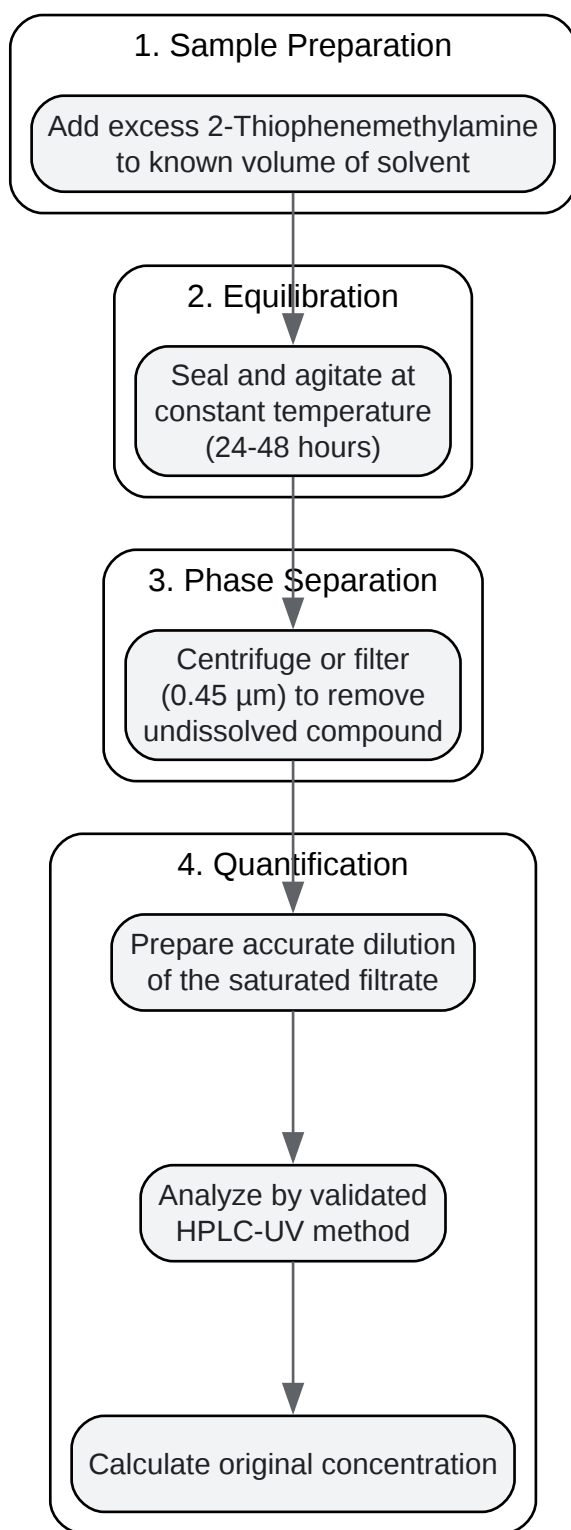
Published data confirms this, indicating that **2-thiophenemethylamine** is easily soluble in ethanol and chloroform.[1][2] However, its aqueous solubility is not explicitly quantified in readily available literature. As a primary amine with a pKa of approximately 8.95, its solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions (pH < pKa), the amine group will be protonated to form the corresponding ammonium salt, which should exhibit significantly enhanced water solubility due to its ionic character.[3]

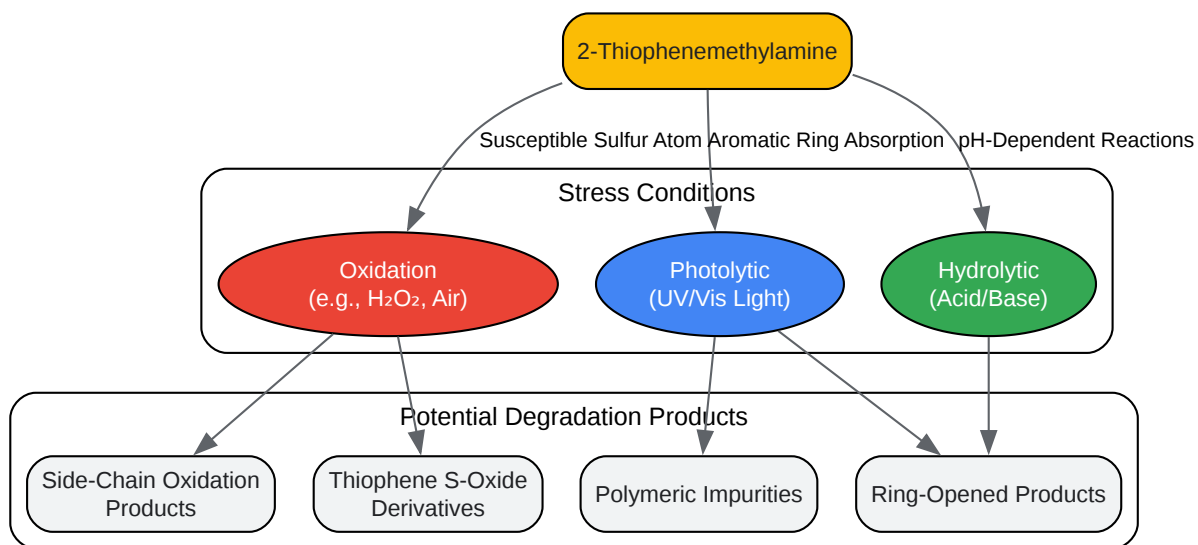
## Experimental Determination of Thermodynamic Solubility

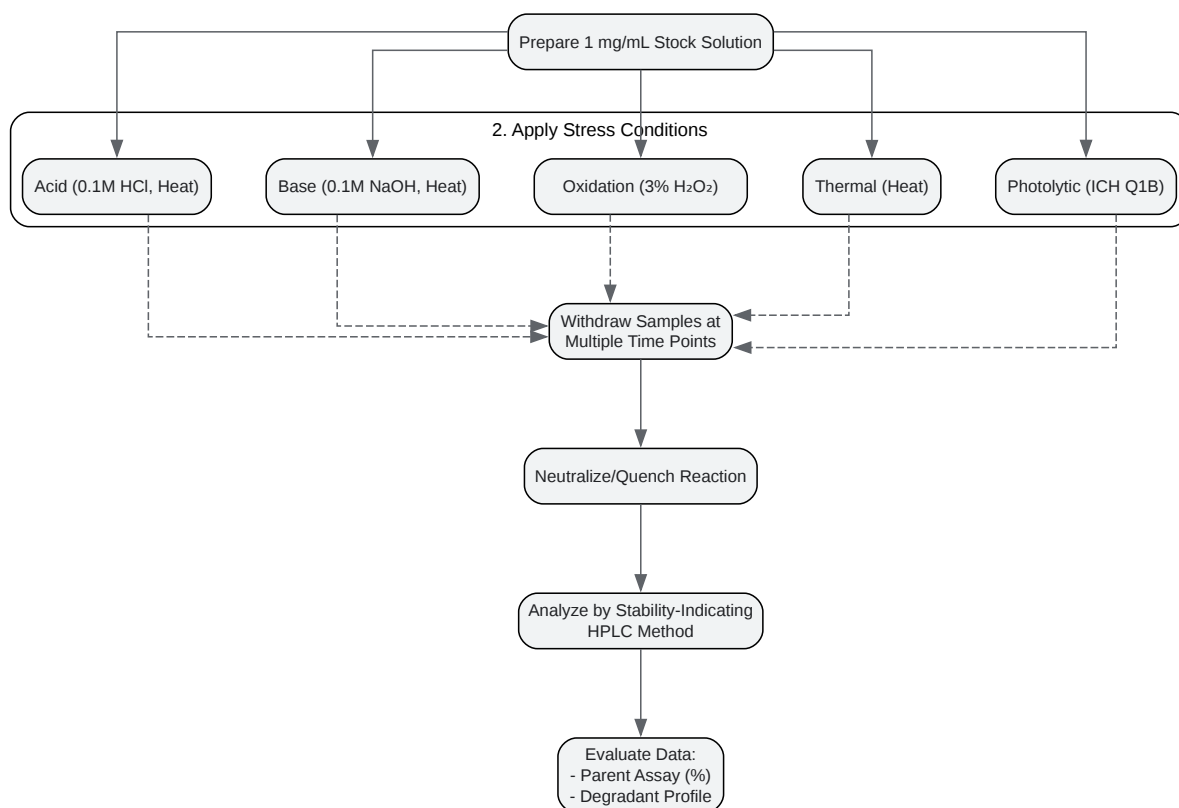
For drug development and formulation, qualitative descriptions are insufficient. A quantitative measure of thermodynamic solubility, which represents the true equilibrium saturation point of the compound, is essential. The shake-flask method is the gold-standard technique for this determination due to its direct measurement of equilibrium.<sup>[4]</sup>

The choice of this method over kinetic solubility assays is deliberate; kinetic methods, while high-throughput, can overestimate solubility by generating supersaturated solutions, which is unsuitable for developing stable formulations.<sup>[4]</sup>

- **Preparation:** Add an excess amount of **2-thiophenemethylamine** (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent (e.g., water, buffered solutions at various pH levels, ethanol) in a glass vial. The excess solid/liquid phase ensures that saturation is achieved.
- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and/or 37 °C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. A shaker or orbital incubator is ideal.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let undissolved material settle. To ensure complete removal of undissolved compound, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes). This step is critical to avoid artificially high results.
- **Quantification:** Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.
- **Analysis:** Quantify the concentration of **2-thiophenemethylamine** in the diluted filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method (as described in Section 4).
- **Calculation:** Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility in units such as mg/mL or µg/mL.







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